molecular formula C6H4I2O B3255075 2,5-Diiodophenol CAS No. 24885-47-0

2,5-Diiodophenol

Cat. No. B3255075
CAS RN: 24885-47-0
M. Wt: 345.9 g/mol
InChI Key: BPJGGVMYBHUGEC-UHFFFAOYSA-N
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Description

2,5-Diiodophenol is an organoiodide of phenol that contains two covalently bonded iodine atoms . It has a molecular formula of C6H4I2O . The average mass is 345.904 Da and the monoisotopic mass is 345.835144 Da .


Molecular Structure Analysis

The molecular structure of 2,5-Diiodophenol consists of a phenol molecule with two iodine atoms attached . Unfortunately, the specific positions of these atoms within the molecule are not detailed in the sources.

Scientific Research Applications

1. Electronic and Conductive Complexes

2,5-Diiodophenol and its derivatives have been explored for their potential in creating novel heteroquinonoid compounds that can act as effective electron acceptors. These compounds demonstrate significantly reduced Coulomb repulsion due to their extensive conjugation, leading to very high electrical conductivities in their molecular complexes with various electron donors. This is particularly evident in their ability to form metal-like conductive regions, as observed in studies involving the synthesis of such compounds (Yui et al., 1989).

2. Role in Polymerization

Research has shown that alkyl substituted dithieno[3,4-b:3',4'-d]thiophenes, which are structurally related to 2,5-diiodophenol, are capable of undergoing electrooxidative polymerization. This process results in the formation of electronically conductive polymer films, highlighting the significance of these compounds in the field of polymer chemistry and materials science (Inaoka & Collard, 1997).

3. Development of Antiviral Materials

In the context of public health, derivatives of 2,5-diiodophenol have been investigated for their potential in creating antiviral materials. One study focused on developing non-woven cellulosic fibre filters with polyphenol grafting to confer antiviral properties. The resulting materials exhibited significant efficacy in reducing viral concentration, suggesting their potential use in medical and sanitary applications (Catel-Ferreira et al., 2015).

4. Application in Organic Semiconductors

The positions of sulphur atoms in molecules structurally related to 2,5-diiodophenol, like those in dithienothiophenes, have been found to significantly impact the formation of intermolecular interactions and consequently, the field-effect performances in organic semiconductors. These findings underline the importance of structural variations in enhancing the charge transport properties of organic semiconductor materials (Yi et al., 2015).

Safety and Hazards

While specific safety and hazard information for 2,5-Diiodophenol is not available, it’s important to handle all chemicals with care. General safety measures include avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2,5-diiodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJGGVMYBHUGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316572
Record name 2,5-Diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24885-47-0
Record name 2,5-Diiodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24885-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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